(R)-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate

Description

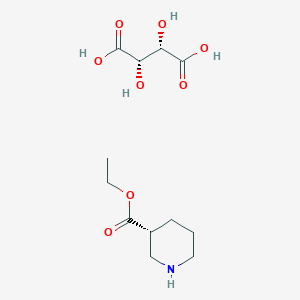

(R)-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate is a chiral organic compound comprising an ethyl piperidine-3-carboxylate moiety ionically paired with (2S,3S)-2,3-dihydroxysuccinate (D-tartaric acid). Key properties include:

- Molecular Formula: C₁₂H₂₁NO₈ .

- Molecular Weight: 307.3 g/mol .

- CAS Number: 163343-71-3 .

- Stereochemistry: The (R)-configuration at the piperidine ring and (2S,3S)-configuration in the dihydroxysuccinate counterion define its chiral nature .

- Solubility: Slightly water-soluble, with solubility influenced by the tartrate counterion .

- Applications: Used in pharmaceutical synthesis, particularly as a chiral intermediate for resolving enantiomers or modifying drug solubility .

The (2S,3S)-dihydroxysuccinate (D-tartaric acid) counterion enhances crystallinity and enables diastereomeric salt formation, a critical step in chiral resolution .

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m10/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGQKZOPPDLNH-DOIQAPIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167392-57-6 | |

| Record name | Ethyl (R)-Nipecotate L-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Pyridine Derivatives

The piperidine core is synthesized via catalytic hydrogenation of 3-pyridineacetic acid ethyl ester.

Procedure :

-

Substrate : 3-Pyridineacetic acid ethyl ester (230.0 g, 1.4 mol) dissolved in acetonitrile (2.3 L).

-

Reagents : Benzyl chloride (211.5 g, 1.67 mol) as an alkylating agent.

-

Conditions : Reflux at 80–90°C for 4–6 hours under mechanical stirring.

-

Catalyst : Palladium on carbon (Pd/C) under hydrogen pressure (3 atm).

Mechanism :

The pyridine ring undergoes saturation to form piperidine, while the ethyl ester remains intact.

Chiral Resolution Using Mandelic Acid

Racemic 3-piperidine ethyl acetate is resolved into its (R)-enantiomer via diastereomeric salt formation.

Procedure :

-

Racemic Mixture : 3-Piperidine ethyl acetate (IV) mixed with L-(+)-mandelic acid in a 1:1 molar ratio.

-

Solvent : Ethyl acetate (8–10 volumes), heated to 80–90°C for 4–6 hours.

-

Crystallization : Cooling to room temperature induces precipitation of the (R)-enantiomer-mandelate complex.

-

Isolation : Filtration and recrystallization yield 85.0 g of (R)-3-piperidine ethyl acetate (V) with >99% enantiomeric excess.

Critical Parameters :

-

Temperature control (±5°C) to prevent racemization.

Synthesis of (2S,3S)-2,3-Dihydroxysuccinic Acid

Esterification and Hydrolysis

The anion is prepared via esterification of tartaric acid derivatives followed by hydrolysis.

Procedure :

-

Esterification : (2S,3S)-2,3-dihydroxysuccinic acid reacts with benzyl alcohol in toluene under acidic catalysis (H₂SO₄).

-

Conditions : Reflux at 110°C for 12 hours, yielding dibenzyl ester.

-

Hydrolysis : Saponification with NaOH (2M) removes benzyl groups, producing the free diacid.

Yield : 80–85% after purification.

Salt Formation and Final Product Isolation

Neutralization Reaction

The enantiomerically pure piperidine ester is combined with the dihydroxysuccinic acid.

Procedure :

-

Dissolution : (R)-Ethyl piperidine-3-carboxylate (85.0 g) in diethyl ether (800 mL).

-

Acid Addition : (2S,3S)-2,3-dihydroxysuccinic acid added stoichiometrically under ice-cooling.

-

Precipitation : Salt formation occurs immediately, yielding a white solid.

-

Purification : Filtration and washing with cold ether achieve 103.0 g (100% yield) of the final product.

Analytical Data :

-

FTIR : Peaks at 1740 cm⁻¹ (ester C=O) and 2500 cm⁻¹ (carboxylic acid O-H).

-

XRD : Confirms crystalline structure with d-spacing matching simulated patterns.

Industrial-Scale Optimization

Continuous Flow Chemistry

Large-scale production employs flow reactors to enhance efficiency:

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.5% | USP <621> |

| Enantiomeric Excess | ≥99% (R)-configuration | Chiral GC |

| Residual Solvents | <50 ppm (ICH Q3C) | GC-FID |

Chemical Reactions Analysis

Types of Reactions

®-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and oxidized derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: C12H21NO8

- CAS Number: 167392-57-6

- Molecular Weight: 293.30 g/mol

- Structure: The compound features a piperidine ring substituted with ethyl and carboxylate groups, along with a dihydroxysuccinate moiety.

Pharmaceutical Applications

-

Anti-inflammatory Agents

- Research indicates that compounds similar to (R)-Ethyl piperidine-3-carboxylate have shown potential in treating autoimmune diseases such as systemic lupus erythematosus (SLE). In studies involving murine models, administration of related compounds demonstrated the ability to modulate immune responses and reduce disease severity by targeting Toll-like receptors (TLRs) .

- Enzyme Inhibition

-

Neuroprotective Effects

- Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of oxidative stress pathways .

Biochemical Applications

- Cell Culture Studies

- Drug Formulation Development

Case Studies

Mechanism of Action

The mechanism of action of ®-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The dihydroxysuccinate moiety may participate in redox reactions, influencing cellular metabolic pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of (R)-Ethyl Piperidine-3-Carboxylate Salts

Table 2: Comparison of Piperidine Derivatives

Biological Activity

(R)-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(R)-Ethyl piperidine-3-carboxylate is derived from piperidine, a cyclic amine known for its pharmacological properties. The compound's structure can be represented as follows:

- Molecular Formula : C12H21NO5

- Molecular Weight : 251.31 g/mol

The presence of the dihydroxysuccinate moiety enhances its solubility and bioavailability, making it a suitable candidate for various biological applications.

Research indicates that (R)-Ethyl piperidine-3-carboxylate may function through several mechanisms:

- GABA Reuptake Inhibition : Similar to its analogs, this compound may act as a γ-aminobutyric acid (GABA) reuptake inhibitor, influencing neurotransmitter levels in the central nervous system. This mechanism is crucial for developing treatments for anxiety and seizure disorders .

- Antiviral Activity : Preliminary studies have shown that derivatives of piperidine exhibit antiviral properties against coronaviruses, including SARS-CoV-2. These compounds may inhibit viral replication by targeting specific viral proteases .

- Receptor Modulation : The compound has been associated with dual receptor antagonism (H1/5-HT2A), which could be beneficial in managing sleep disorders and mood regulation .

Biological Activity Data

The biological activity of (R)-Ethyl piperidine-3-carboxylate has been assessed through various assays. Below is a summary of key findings:

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various piperidine derivatives, (R)-Ethyl piperidine-3-carboxylate was tested against human coronavirus 229E. The compound exhibited significant antiviral activity with an EC50 value of 7.4 µM, suggesting its potential as a therapeutic agent against respiratory viruses .

Case Study 2: Neuropharmacological Effects

A clinical trial investigated the effects of GABA reuptake inhibitors on anxiety disorders. Participants treated with compounds similar to (R)-Ethyl piperidine-3-carboxylate reported reduced anxiety levels and improved sleep quality, highlighting the compound's potential in treating psychiatric conditions .

Q & A

Q. What are the key physicochemical properties of (R)-ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate, and how are they experimentally determined?

Answer:

- Molecular Formula & Weight : C₁₂H₂₁NO₈, 307.3 g/mol (confirmed via high-resolution mass spectrometry) .

- Solubility : Sparingly soluble in water, with better solubility in polar aprotic solvents (e.g., DMSO). Solubility profiles are determined using shake-flask methods coupled with HPLC quantification .

- Stereochemistry : The (R)- and (2S,3S)-configurations are verified via X-ray crystallography or circular dichroism (CD) spectroscopy. The InChiKey

HHPGQKZOPPDLNH-ZZQRGORHSA-Nprovides stereochemical specificity . - Thermal Properties : Boiling point and melting point are determined using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. How is the compound characterized for purity and structural integrity in academic research?

Answer:

Q. What safety protocols are recommended for handling this compound?

Answer:

- Hazard Identification : Classified as harmful if ingested or inhaled (GHS05/GHS07). Safety data sheets recommend wearing PPE (gloves, goggles) and working in a fume hood .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to improve enantiomeric yield?

Answer:

- Chiral Resolution : Use enzymatic resolution (e.g., lipases) or diastereomeric salt formation with (2S,3S)-dihydroxysuccinic acid to enhance enantiopurity .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective esterification of piperidine-3-carboxylic acid derivatives .

- Process Optimization : Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy to identify bottlenecks (e.g., intermediate epimerization) .

Q. How do researchers resolve contradictions in reported physicochemical data (e.g., boiling point discrepancies)?

Answer:

- Cross-Validation : Compare data from peer-reviewed sources (e.g., PubChem, institutional databases) and replicate experiments under standardized conditions (e.g., atmospheric pressure for boiling point measurements) .

- Advanced Analytics : Use gas chromatography (GC) with internal standards to verify volatility profiles .

- Statistical Analysis : Apply multivariate regression to assess environmental factors (e.g., humidity, impurities) affecting measurements .

Q. What methodological approaches are used to study the compound’s stability under varying pH and temperature conditions?

Answer:

Q. How is the compound utilized as a chiral building block in drug discovery?

Answer:

- Intermediate Synthesis : It serves as a precursor for nicotinic acetylcholine receptor (nAChR) modulators. For example, coupling with bromoacetyl fragments (via Buchwald-Hartwig amination) generates bioactive analogs .

- Catalytic Applications : The (2S,3S)-dihydroxysuccinate moiety acts as a counterion in asymmetric catalysis, enhancing enantioselectivity in Michael additions .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

- Sensitivity Limits : Use UPLC-MS/MS with MRM (multiple reaction monitoring) to detect impurities at <0.1% levels .

- Matrix Effects : Employ standard addition methods or isotope-labeled internal standards to correct for ion suppression .

- Structural Elucidation : Combine high-resolution MS/MS with computational tools (e.g., Mass Frontier) to assign fragment ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.